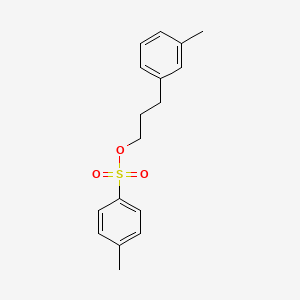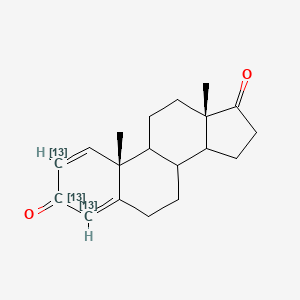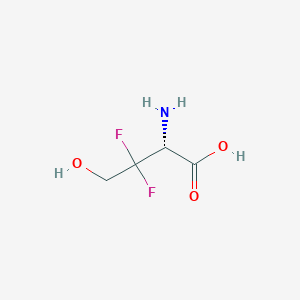
3,3-Difluoro-L-homoserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-L-homoserine is a fluorinated amino acid derivative. It is structurally similar to L-homoserine but features two fluorine atoms at the 3-position. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-L-homoserine typically involves the introduction of fluorine atoms into the L-homoserine molecule. One common method is the nucleophilic fluorination of suitable precursors using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the conversion of hydroxyl groups to fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli can be engineered to produce L-homoserine, which is then chemically modified to introduce the fluorine atoms .
化学反応の分析
Types of Reactions: 3,3-Difluoro-L-homoserine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohol or amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted analogs of this compound .
科学的研究の応用
3,3-Difluoro-L-homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in studies of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
作用機序
The mechanism of action of 3,3-Difluoro-L-homoserine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its target .
類似化合物との比較
L-homoserine: The non-fluorinated analog of 3,3-Difluoro-L-homoserine.
3-Fluoro-L-homoserine: A mono-fluorinated analog.
3,3,3-Trifluoro-L-homoserine: A trifluorinated analog.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for various applications .
特性
CAS番号 |
208756-00-7 |
|---|---|
分子式 |
C4H7F2NO3 |
分子量 |
155.10 g/mol |
IUPAC名 |
(2R)-2-amino-3,3-difluoro-4-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-4(6,1-8)2(7)3(9)10/h2,8H,1,7H2,(H,9,10)/t2-/m1/s1 |
InChIキー |
ZJWOHSLBYHFLLE-UWTATZPHSA-N |
異性体SMILES |
C(C([C@@H](C(=O)O)N)(F)F)O |
正規SMILES |
C(C(C(C(=O)O)N)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
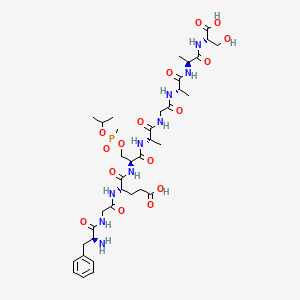
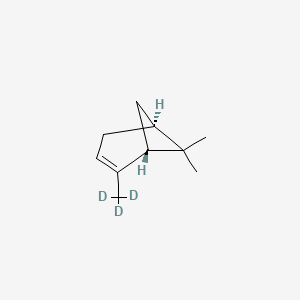
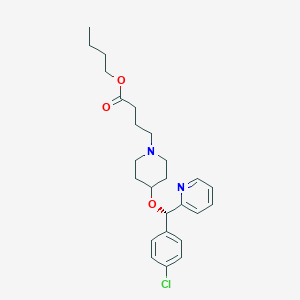
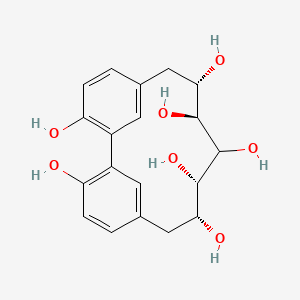
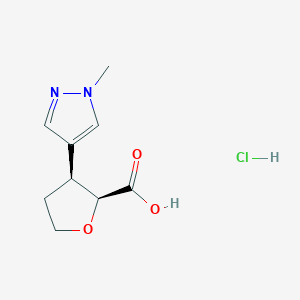
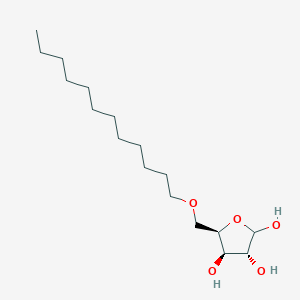
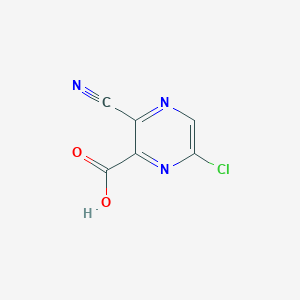
![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
